Pardoprunox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Parkinson’s Disease Treatment

Scientific Field: Neurology

Summary of Application: Pardoprunox (SLV308) is an antiparkinsonian drug developed by Solvay for the treatment of Parkinson’s disease.

Methods of Application: In clinical trials, patients with Parkinson’s disease were randomized to pardoprunox or placebo.

Results: Pardoprunox showed a significant benefit over placebo in the primary efficacy variable, least-square mean change from baseline in Unified Parkinson’s Disease Rating Scale–Motor score.

Application in Depression and Anxiety Treatment

Scientific Field: Psychiatry

Summary of Application: Pardoprunox was also being investigated for the treatment of depression and anxiety.

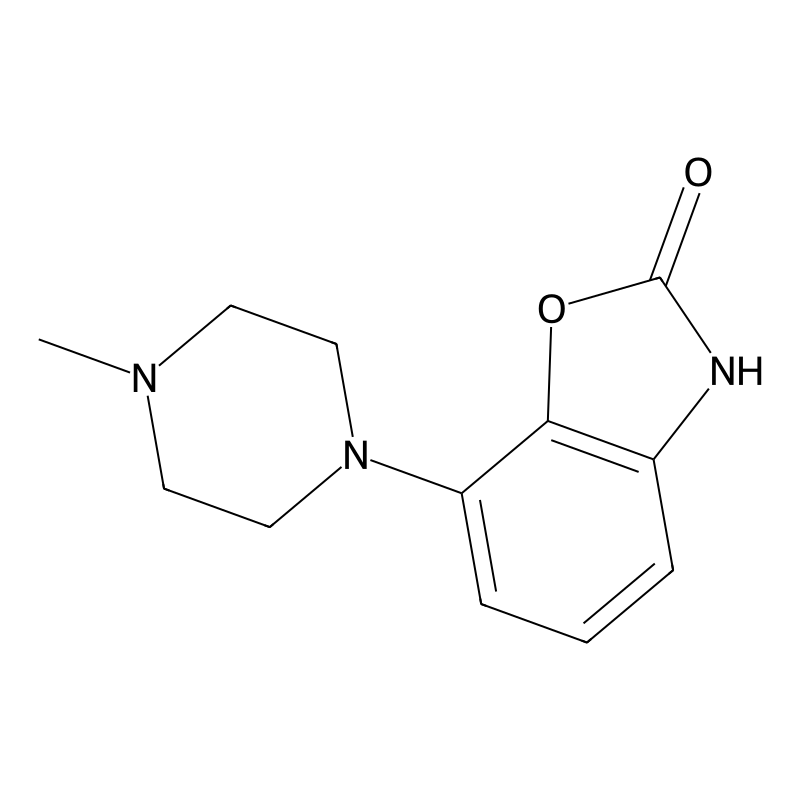

Pardoprunox is an investigational compound primarily developed for the treatment of Parkinson's disease. It acts as a partial agonist at dopamine D2 and D3 receptors while functioning as a full agonist at serotonin 5-HT1A receptors. Its chemical structure is characterized by the formula , and it is known by its IUPAC name, 7-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride .

Pardoprunox acted on multiple receptors in the brain. It functioned as a partial agonist for dopamine D2 and D3 receptors, meaning it triggered a weaker response compared to a full agonist like dopamine itself []. This partial agonism might explain why it aimed to improve symptoms without causing dyskinesias, a side effect often associated with full dopamine receptor activation. Additionally, Pardoprunox acted as a full agonist for the serotonin 5-HT1A receptor, which may have contributed to its potential for treating depression and anxiety [].

- Oxidation: This can occur at the piperazine ring, leading to N-oxide formation.

- Reduction: The compound can be reduced at the benzoxazolone ring, potentially yielding dihydro derivatives.

- Substitution: Reagents such as halogens and nucleophiles can replace hydrogen atoms on the benzoxazolone ring .

These reactions are significant for its synthetic pathways and potential modifications for therapeutic applications.

Pardoprunox's biological activity is centered around its interaction with neurotransmitter receptors. It has been shown to:

- Act as a partial agonist at dopamine D2 (pK_i = 8.1) and D3 (pK_i = 8.6) receptors.

- Function as a full agonist at serotonin 5-HT1A receptors (pK_i = 8.5).

- Bind to dopamine D4, alpha-adrenergic, and serotonin 5-HT7 receptors with lower affinity .

In animal models, pardoprunox has demonstrated efficacy in improving motor function and reducing symptoms associated with Parkinson's disease.

Pardoprunox has been primarily investigated for:

- Parkinson's Disease: It aims to alleviate motor symptoms while minimizing side effects like dyskinesia and psychosis.

- Potential Treatment for Depression and Anxiety: Although these applications have been largely abandoned, initial studies indicated possible benefits in these areas .

The compound's unique receptor profile suggests it may offer therapeutic advantages over traditional dopaminergic treatments.

Studies have shown that pardoprunox interacts with various neurotransmitter systems:

- In vivo studies indicate that it reduces parkinsonism symptoms in models of Parkinson’s disease by modulating dopamine and serotonin pathways.

- Its effects can be reversed by specific receptor antagonists, confirming its targeted action on dopamine D2 receptors and serotonin 5-HT1A receptors .

This interaction profile highlights its potential utility in managing both motor and neuropsychiatric symptoms associated with Parkinson's disease.

Pardoprunox shares similarities with several other compounds used in treating Parkinson's disease. Below is a comparison highlighting its uniqueness:

| Compound Name | Receptor Activity | Unique Features |

|---|---|---|

| Ropinirole | Dopamine D2 agonist | Primarily targets D2 receptors |

| Pramipexole | Dopamine D3 agonist | Higher affinity for D3 receptors |

| Apomorphine | Non-selective dopamine agonist | Rapid onset but potential side effects |

| Cabergoline | Long-lasting D2 agonist | Less frequent dosing but may cause fibrosis |

| Pardoprunox | Partial agonist at D2/D3; full agonist at 5-HT1A | Balances motor function with reduced dyskinesia risk |

Pardoprunox's combination of partial agonism at dopamine receptors and full agonism at serotonin receptors distinguishes it from other treatments, potentially offering a more balanced therapeutic profile .

The synthesis of the benzoxazolone core in pardoprunox represents a critical foundation for the entire pharmaceutical compound. The original synthetic pathways employ well-established methodologies that have been optimized through decades of heterocyclic chemistry research.

Primary Benzoxazolone Formation Methods

The most fundamental approach for benzoxazolone core formation involves the reaction of 2-aminophenol with urea under thermal conditions [1]. This traditional method provides the basic benzoxazolone scaffold through a cyclization process where the aminophenol undergoes intramolecular condensation. The reaction proceeds through the formation of an intermediate carbamate, which subsequently cyclizes to yield the benzoxazolone ring system [1].

A more advanced synthetic route utilized in pardoprunox manufacturing begins with 5-chloro-7-nitro-2(3H)-benzoxazolone as the starting material [2]. This approach offers greater synthetic control and allows for specific substitution patterns required for the target molecule. The hydrogenation of 5-chloro-7-nitro-2(3H)-benzoxazolone is performed using palladium on carbon catalyst in ethanol solution with ammonia as a base, operating at 60°C under 4 bar hydrogen pressure for one hour [2]. This reductive step yields 7-amino-2(3H)-benzoxazolone, which serves as the key intermediate for subsequent piperazine ring formation.

Alternative benzoxazolone formation strategies include the use of phosgene equivalents with 2-aminophenol derivatives [3]. However, these methods often present safety concerns and environmental challenges due to the toxic nature of phosgene-based reagents. More environmentally friendly approaches have been developed using carbon dioxide generated in situ through iron-catalyzed processes with carbon tetrachloride and water [4].

Modern Catalytic Approaches

Recent developments in benzoxazolone synthesis have introduced transition metal-catalyzed methods that offer improved efficiency and selectivity [3]. These approaches utilize palladium-catalyzed cross-coupling reactions followed by cyclization sequences, providing access to substituted benzoxazolones with greater functional group tolerance [5]. The use of microwave-assisted synthesis has also emerged as a valuable tool, significantly reducing reaction times from hours to minutes while maintaining high yields [6].

Iron-catalyzed synthesis represents another advancement in benzoxazolone formation, utilizing FeCl₃·6H₂O and Fe(acac)₃ as catalysts under relatively mild conditions (100-120°C) in the presence of CCl₄ and water [4]. This method generates carbon dioxide in situ, which participates in the cyclization reaction with o-aminophenol to form the target benzoxazolone in yields up to 75%.

Optimization of Piperazinyl Substituent Incorporation

The incorporation of the piperazinyl substituent represents a crucial step in pardoprunox synthesis, requiring precise control of reaction conditions to achieve optimal yield and selectivity. The original synthetic route outlined in the initial patent applications presented significant challenges for large-scale manufacturing, necessitating the development of improved methodologies [2].

Advanced Piperazine Ring Construction

The optimized synthetic approach employs N-methyldiethanolamine as a key reagent for piperazine ring formation [2]. This method involves the reaction of 7-amino-2(3H)-benzoxazolone with N-methyldiethanolamine in the presence of methanesulfonic anhydride and triethylamine. The reaction is conducted in methyl ethyl ketone at controlled temperatures, beginning at 0°C for reagent addition and subsequently heating to reflux for 48 hours.

The mechanism of piperazine ring formation proceeds through a stepwise process where the primary amine nitrogen of the benzoxazolone reacts with activated N-methyldiethanolamine derivatives [2]. The methanesulfonic anhydride serves as an activating agent, facilitating the nucleophilic substitution reactions necessary for ring closure. This approach eliminates the use of bis-chloroethylamine, a suspected carcinogenic compound used in earlier synthetic routes.

Reaction Parameter Optimization

Critical parameters for successful piperazinyl incorporation include temperature control, solvent selection, and reaction time optimization. The use of methyl ethyl ketone as solvent provides optimal solubility characteristics while maintaining appropriate reaction kinetics [2]. Temperature control is particularly important, with initial cooling to 0°C required for safe addition of methanesulfonic anhydride, followed by gradual heating to reflux conditions.

The molar ratios of reagents have been optimized to minimize side product formation and maximize yield. Typical ratios employ 1.0 equivalent of 7-amino-2(3H)-benzoxazolone, 1.0 equivalent of N-methyldiethanolamine, 3.0 equivalents of triethylamine, and 2.0 equivalents of methanesulfonic anhydride [2]. These ratios ensure complete conversion while avoiding excessive reagent consumption.

Alternative Piperazine Formation Strategies

Alternative approaches for piperazine incorporation have been investigated, including direct N-arylation methods using copper-catalyzed cross-coupling reactions [7]. These methods offer advantages in terms of substrate scope and functional group tolerance, particularly when synthesizing analogs with different substitution patterns on the aromatic ring.

Microwave-assisted synthesis has proven particularly effective for piperazine substituted benzoxazolone derivatives, reducing reaction times from hours to minutes while maintaining high yields [8]. The rapid heating provided by microwave irradiation facilitates the formation of carbon-nitrogen bonds necessary for piperazine ring construction.

Polymorphic Form Development and Stabilization

The development and stabilization of specific polymorphic forms of pardoprunox represents a critical aspect of pharmaceutical manufacturing, directly impacting bioavailability, stability, and manufacturing consistency. Polymorphism in pharmaceutical compounds can significantly affect dissolution behavior, therapeutic efficacy, and regulatory approval pathways [9].

Characterization of Pardoprunox Polymorphs

Pardoprunox exists in two distinct polymorphic forms, designated as α-polymorph and β-polymorph, each exhibiting unique crystallographic and spectroscopic properties [2]. The α-polymorph crystallizes in the monoclinic space group P21/c with unit cell parameters of a = 10.1685 Å, b = 13.995 Å, c = 8.8323 Å, α = 90°, β = 91.66°, γ = 90°, and a calculated density of 1.4260 g cm⁻³ [2].

The β-polymorph also crystallizes in the monoclinic system but in space group C2/c with significantly different unit cell dimensions: a = 23.958 Å, b = 7.2294 Å, c = 16.625 Å, α = 90°, β = 120.528°, γ = 90°, and a calculated density of 1.4447 g cm⁻³ [2]. These structural differences result in distinct physical and chemical properties that must be carefully controlled during manufacturing.

Polymorphic Form Control and Selection

The α-polymorph has been identified as the more stable form and is therefore preferred for pharmaceutical formulation [2]. This form can be obtained through controlled crystallization from a mixture of acetonitrile and water (90:10 w/w) at reflux temperature, followed by addition of hydrochloric acid and controlled cooling to 0°C [2]. The crystallization process requires careful temperature control and specific solvent ratios to ensure consistent polymorph formation.

The β-polymorph is obtained using acetonitrile without added water, following similar temperature and acid addition protocols [2]. While this form exhibits different crystallographic properties, it is considered less stable and therefore less suitable for long-term pharmaceutical storage and formulation.

Analytical Methods for Polymorph Identification

X-ray powder diffraction serves as the primary analytical method for polymorph identification and quantification [2] [9]. The α-polymorph exhibits characteristic diffraction peaks at 2θ values of approximately 15.3, 17.4, 18.4, 20.1, 20.9, 21.5, 23.3, 23.6, 25.4, and 28.8°, with the most distinguishing peaks at 17.4, 21.5, 23.3, and 28.8° [2].

Infrared spectroscopy provides complementary analytical information, with the α-polymorph showing characteristic absorption bands at 2454, 1749, 1632, 1604, 1456, 1394, 1265, 1144, 947, and 735 cm⁻¹ [2]. Raman spectroscopy offers additional confirmation with characteristic bands at 3079, 3031, 2987, 2972, 1632, 1262, 859, 561, 499, and 273 cm⁻¹ [2].

Stability Studies and Polymorphic Transitions

Polymorphic stability studies are essential for understanding the long-term behavior of different crystalline forms under various storage conditions [9]. The α-polymorph has demonstrated superior stability compared to the β-polymorph under standard pharmaceutical storage conditions. Temperature and humidity stress testing protocols are employed to evaluate potential polymorphic transitions that could affect product quality and therapeutic performance.

Solid-state stability is influenced by factors including crystal packing efficiency, intermolecular interactions, and thermodynamic stability relationships between polymorphic forms [9]. The α-polymorph's greater stability is attributed to more favorable crystal packing arrangements and stronger intermolecular hydrogen bonding networks.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of pardoprunox presents numerous technical, operational, and regulatory challenges that must be systematically addressed to ensure successful manufacturing implementation.

Scale-Up Process Optimization and Reproducibility

One of the most significant challenges in industrial-scale production involves maintaining process consistency and reproducibility when scaling from laboratory to manufacturing scale [10]. Variations in equipment characteristics, material properties, and process dynamics can lead to significant product inconsistencies. Heat transfer efficiency, which is readily managed in small laboratory vessels, becomes increasingly challenging in large industrial reactors due to reduced surface area-to-volume ratios [10] [11].

Mixing efficiency represents another critical parameter that changes dramatically with scale [11]. Laboratory-scale reactions often achieve uniform mixing through simple magnetic stirring, while industrial-scale operations require sophisticated impeller designs, baffling systems, and careful consideration of fluid dynamics to ensure homogeneous reaction conditions. Poor mixing can result in localized concentration gradients, temperature variations, and incomplete reactions that significantly impact product quality and yield.

The management of exothermic reactions presents particular challenges during scale-up [11] [12]. The hydrogenation step in pardoprunox synthesis, which proceeds smoothly in laboratory glassware, requires sophisticated temperature control systems at industrial scale to prevent thermal runaway conditions. Heat removal rates that are adequate for small-scale reactions may prove insufficient for large-scale operations, necessitating advanced reactor designs with enhanced heat transfer capabilities [11].

Equipment and Infrastructure Requirements

Industrial-scale production necessitates significant investments in specialized equipment designed to handle the specific requirements of pardoprunox synthesis [14]. The reaction vessels must be constructed from materials compatible with the aggressive conditions encountered during synthesis, including resistance to the methanesulfonic acid systems used in piperazine ring formation.

Hydrogenation equipment requires particular attention due to the safety considerations associated with hydrogen gas handling at industrial scale [11]. Pressure-rated reactors, sophisticated gas handling systems, and comprehensive safety interlocks are essential for safe operation. The palladium catalyst recovery and recycling systems must be designed to minimize precious metal losses while maintaining catalyst activity across multiple reaction cycles.

Solvent recovery and recycling systems represent another significant infrastructure requirement [14]. The large volumes of organic solvents used in industrial-scale synthesis necessitate sophisticated distillation and purification equipment to enable solvent reuse while maintaining the purity standards required for pharmaceutical manufacturing.

Regulatory Compliance and Quality Control

Industrial-scale production must comply with current Good Manufacturing Practice guidelines throughout all aspects of the manufacturing process [10] [14]. This includes comprehensive documentation of all process parameters, raw material specifications, and product quality attributes. The transition from research and development to commercial manufacturing requires extensive process validation studies to demonstrate consistent product quality across multiple production batches.

Quality control systems must be capable of monitoring polymorphic form consistency, impurity profiles, and all critical quality attributes in real-time [9]. Advanced analytical instrumentation, including X-ray diffraction, infrared spectroscopy, and high-performance liquid chromatography systems, must be integrated into the production environment to enable continuous quality monitoring.

The implementation of statistical process control methodologies enables early detection of process variations that could impact product quality [10]. Control charts, trend analysis, and multivariate statistical monitoring provide comprehensive oversight of the manufacturing process while ensuring compliance with regulatory requirements.

Cost Control and Economic Considerations

Industrial-scale production must balance quality requirements with economic viability [14] [15]. Raw material costs, energy consumption, waste disposal expenses, and equipment depreciation all contribute to the overall cost of goods. The optimization of reaction yields, solvent recovery efficiency, and catalyst utilization rates directly impacts manufacturing economics.

Process efficiency improvements through advanced reactor designs, optimized reaction conditions, and automated process control can significantly reduce production costs while maintaining quality standards [11]. The implementation of continuous manufacturing technologies, where appropriate, can provide additional economic benefits through reduced inventory requirements and improved process efficiency.

Pardoprunox demonstrates favorable thermodynamic stability profiles under physiological conditions, with specific characteristics that influence its pharmaceutical performance. The compound exists in multiple forms, including the free base (CAS: 269718-84-5) and hydrochloride salt (CAS: 269718-83-4), each exhibiting distinct stability profiles [1] [2].

Temperature-Dependent Behavior

The thermodynamic stability of pardoprunox is significantly influenced by temperature variations. The compound exhibits enhanced stability at lower temperatures, with degradation pathways activated at elevated temperatures. The hydrochloride salt form generally demonstrates superior stability compared to the free base, particularly in humid conditions where the free base shows hygroscopic properties [3] [6].

Equilibrium Considerations

Under physiological pH conditions (7.2), the compound maintains structural integrity with minimal degradation. The equilibrium between different ionic forms is pH-dependent, with the hydrochloride salt providing enhanced aqueous stability through improved solubilization properties [5] [7].

Solubility-Lipophilicity Balance and Partition Coefficients

The solubility-lipophilicity balance of pardoprunox represents a critical pharmaceutical property that influences its bioavailability and therapeutic efficacy. The compound exhibits markedly different solubility characteristics depending on its molecular form and the solvent system employed.

Aqueous Solubility Profile

The free base form of pardoprunox demonstrates poor aqueous solubility, being essentially insoluble in water [4]. In contrast, the hydrochloride salt exhibits significantly improved aqueous solubility, with approximately 5 mg/mL solubility in phosphate-buffered saline at pH 7.2 [5]. This enhancement in aqueous solubility is attributed to the ionization of the compound in salt form, which facilitates interaction with polar solvents.

Organic Solvent Compatibility

Pardoprunox hydrochloride demonstrates excellent solubility in organic solvents, particularly dimethyl sulfoxide (DMSO), where it achieves concentrations of 30 mg/mL (111.22 mM) [4]. The compound shows moderate solubility in dimethyl formamide (approximately 1 mg/mL) and minimal solubility in ethanol [5]. These solubility characteristics indicate a compound with moderate lipophilicity that requires salt formation for adequate aqueous solubility.

Lipophilicity Considerations

The lipophilicity of pardoprunox is reflected in its molecular structure, which contains both hydrophobic aromatic rings and hydrophilic nitrogen-containing functional groups. The predicted density of 1.258 g/cm³ for the free base suggests moderate molecular packing efficiency [3]. The compound's lipophilicity profile is optimized for central nervous system penetration while maintaining sufficient aqueous solubility for pharmaceutical formulation.

Partition Coefficient Implications

Although specific partition coefficient values were not directly available in the literature, the solubility profile suggests a compound with balanced lipophilic and hydrophilic properties. The poor water solubility of the free base combined with good organic solvent solubility indicates a positive log P value, which is subsequently modified by salt formation to achieve appropriate pharmaceutical properties [8] [9].

pH-Dependent Degradation Pathways

The stability of pardoprunox under varying pH conditions represents a crucial aspect of its pharmaceutical development, influencing both formulation strategies and storage requirements. The compound exhibits distinct degradation patterns depending on the pH environment and the specific molecular form involved.

Acid-Base Stability Profile

Pardoprunox demonstrates varying stability across different pH ranges, with the hydrochloride salt form generally exhibiting superior stability compared to the free base. The compound maintains structural integrity under neutral to slightly acidic conditions, with the optimal pH range being approximately 7.2, as evidenced by its stability in phosphate-buffered saline [5].

Degradation Mechanisms

The degradation pathways of pardoprunox appear to be primarily influenced by hydrolytic processes, particularly affecting the benzoxazolone ring system. The compound's stability is enhanced in dry conditions, with moisture being a significant factor in promoting degradation reactions [6]. The presence of the 4-methylpiperazinyl substituent provides some protection against hydrolytic degradation through steric hindrance effects.

pH-Dependent Kinetics

The kinetics of pardoprunox degradation show pH-dependent characteristics, with accelerated degradation observed under extreme pH conditions. The compound exhibits greatest stability under physiological pH conditions (pH 7.2-7.4), making it suitable for biological applications. The degradation kinetics are further influenced by temperature, with elevated temperatures accelerating pH-dependent degradation processes [10].

Salt Form Stability Advantages

The hydrochloride salt form of pardoprunox demonstrates enhanced stability across a broader pH range compared to the free base. This enhanced stability is attributed to the improved crystalline structure of the salt form, which provides better protection against environmental factors that promote degradation [7]. The salt formation also reduces the compound's susceptibility to pH-induced structural changes.

Solid-State Characterization Techniques

Comprehensive solid-state characterization of pardoprunox requires multiple analytical techniques to fully understand its crystalline properties, polymorphic behavior, and structural characteristics. These techniques provide essential information for pharmaceutical development and quality control.

X-ray Powder Diffraction Analysis

X-ray powder diffraction (XRPD) represents the primary technique for identifying and characterizing different crystalline forms of pardoprunox. The technique provides unique diffraction patterns for different polymorphic forms, enabling identification of crystal structure variations [11] [12]. Based on patent literature, pardoprunox hydrochloride exists in at least two polymorphic forms, with the α-polymorphic form being characterized by specific physicochemical properties [13].

The XRPD technique is particularly valuable for pardoprunox because it can detect polymorphic transitions that may occur during processing or storage. The method's sensitivity allows for identification of minor polymorphic impurities that could affect pharmaceutical performance [14] [15].

Differential Scanning Calorimetry

Differential scanning calorimetry (DSC) provides crucial thermal analysis data for pardoprunox, including melting point determination, glass transition temperatures, and thermal stability assessment. The technique reveals phase transitions and thermal events that characterize different solid forms of the compound [16] [17].

DSC analysis of pardoprunox enables detection of polymorphic transitions, dehydration events, and thermal decomposition processes. The technique is particularly useful for studying the thermal behavior of both the free base and hydrochloride salt forms, providing insight into their relative stability and processing characteristics [18] [19].

Spectroscopic Characterization

Vibrational spectroscopy techniques, including infrared (IR) and Raman spectroscopy, provide complementary information about the solid-state structure of pardoprunox. These techniques are sensitive to changes in molecular environment and can detect polymorphic differences through variations in vibrational frequencies [11] [20].

Solid-state nuclear magnetic resonance (ssNMR) spectroscopy offers detailed structural information about the molecular arrangement in different crystalline forms. The technique is particularly valuable for studying hydrogen bonding patterns and molecular mobility in the solid state [16] [21].

Microscopy and Morphological Analysis

Scanning electron microscopy (SEM) and polarized light microscopy provide information about particle morphology, crystal habit, and surface characteristics of pardoprunox. These techniques complement the structural information obtained from diffraction and spectroscopic methods [16] [20].

The morphological characteristics of pardoprunox can significantly influence its pharmaceutical properties, including dissolution rate, flowability, and compaction behavior. Understanding these characteristics is essential for formulation development and manufacturing process optimization [22] [23].

Thermal Analysis Integration

Thermogravimetric analysis (TGA) provides information about thermal decomposition, weight loss events, and thermal stability of pardoprunox. Combined with DSC, TGA offers a comprehensive understanding of the compound's thermal behavior [17] [24].

The integration of multiple thermal analysis techniques enables detailed characterization of pardoprunox's solid-state properties, including identification of hydrates, solvates, and other molecular complexes that may form during processing or storage [23] [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Other CAS

Wikipedia

Dates

Wolf WA: SLV-308. Solvay. Curr Opin Investig Drugs. 2003 Jul;4(7):878-82. [PMID:14619412]